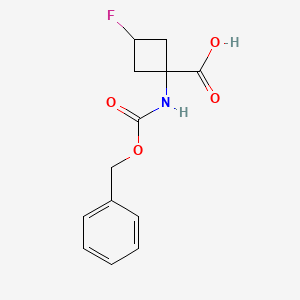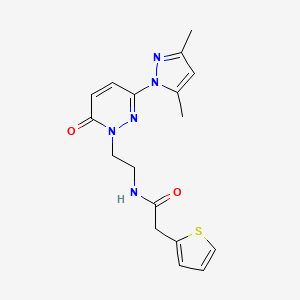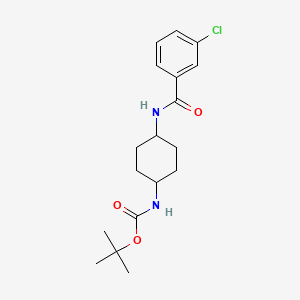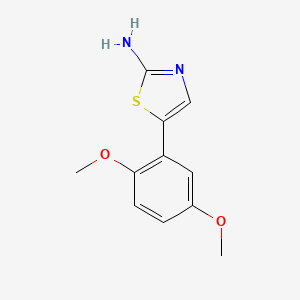
3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid, also known as Fmoc-3-F-CBZ, is a compound that has gained significant attention in the field of medicinal chemistry. This compound is used as a key intermediate in the synthesis of various biologically active molecules, including peptides and peptidomimetics.
Mécanisme D'action
The mechanism of action of 3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid is not well understood. However, it is believed that this compound acts as a substrate for enzymes, which cleave the Fmoc protecting group to expose the amine group. This amine group can then react with other molecules to form the desired peptide or peptidomimetic.
Biochemical and Physiological Effects:
3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid does not have any direct biochemical or physiological effects. However, the peptides and peptidomimetics synthesized using this compound can have a wide range of biological activities, including enzyme inhibition, receptor activation, and modulation of cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid in lab experiments is its ease of use and high yield of synthesis. This compound is also relatively inexpensive and readily available from commercial sources. However, one limitation of using 3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid is that it requires specialized equipment and expertise to handle and synthesize. Additionally, the synthesis of peptides and peptidomimetics using this compound can be time-consuming and require multiple steps.
Orientations Futures
There are several future directions for the use of 3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid in medicinal chemistry. One area of interest is the synthesis of peptide-based drugs that can be used to treat various diseases, such as cancer and diabetes. Another area of interest is the development of new synthetic methods that can improve the yield and efficiency of peptide synthesis using 3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid. Additionally, the use of 3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid in the synthesis of peptidomimetics that can mimic the structure and function of natural peptides is an area of active research.
Méthodes De Synthèse
The synthesis of 3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid involves the reaction of 3-fluorocyclobutanecarboxylic acid with Fmoc-protected amine in the presence of a coupling reagent. The reaction is carried out under mild conditions and yields a white crystalline product, which can be purified by column chromatography. The overall yield of the synthesis is approximately 70%.
Applications De Recherche Scientifique
3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid is widely used in the synthesis of various biologically active molecules, including peptides and peptidomimetics. This compound is particularly useful in the synthesis of peptides that contain non-natural amino acids, which can be used to modulate the biological activity of the peptide. 3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid is also used in the synthesis of peptide-based drugs, such as enzyme inhibitors and receptor agonists.
Propriétés
IUPAC Name |
3-fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO4/c14-10-6-13(7-10,11(16)17)15-12(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDZWNONLXCOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)NC(=O)OCC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2709232.png)

![N-(1-Cyanocycloheptyl)-2-[2-(methanesulfonamidomethyl)piperidin-1-YL]acetamide](/img/structure/B2709235.png)
![Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2709239.png)


![6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2709243.png)


![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide](/img/structure/B2709247.png)
![N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide](/img/structure/B2709249.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2709252.png)
